molecular formula C23H29NO2 B8552348 tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate

tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate

Cat. No.: B8552348
M. Wt: 351.5 g/mol
InChI Key: YAGBFWSXYORQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a benzyl group attached to the phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Protection with Tert-butoxycarbonyl Group: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, where nucleophiles such as halides or amines replace existing substituents.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Scientific Research Applications

tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.

    Medicine: It serves as a precursor for the synthesis of various medicinal compounds, including potential drugs for neurological disorders and pain management.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the tert-butoxycarbonyl group can influence the compound’s stability, solubility, and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    1-Tert-butoxycarbonyl-4-phenylpiperidine: Lacks the benzyl group, resulting in different reactivity and applications.

    1-Benzyl-4-phenylpiperidine: Lacks the tert-butoxycarbonyl group, affecting its stability and protection during synthesis.

    4-Benzylpiperidine: Lacks both the tert-butoxycarbonyl and phenyl groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its combination of the tert-butoxycarbonyl protecting group and the benzyl-substituted phenyl ring, which confer specific reactivity and stability advantages in synthetic and medicinal applications.

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

tert-butyl 4-(3-benzylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C23H29NO2/c1-23(2,3)26-22(25)24-14-12-20(13-15-24)21-11-7-10-19(17-21)16-18-8-5-4-6-9-18/h4-11,17,20H,12-16H2,1-3H3

InChI Key

YAGBFWSXYORQKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 74 mg (0.21 mmol) of 1-tert-butoxycarbonyl-4-((3-benzyl)phenyl)-1,2,3,6-tetrahydropyridine (from Step D) and 6 mg of 10% palladium on carbon in 1 mL of EtOAc and 3 mL of MeOH was hydrogenated at 40 psi of hydrogen on a Parr shaker for 3 hours. The reaction was filtered and concentrated under reduced pressure to yield 71 mg (95%) of the title compound, which was used without further purification. 1H NMR (500 MHz, CDCl3) δ1.43-1.83 (m, 13H), 2.62 (m, 1H), 2.80 (m, 2H), 3.99 (s, 2H), 4.25 (m, 2H), 7.06-7.33 (m, 9H).
Name
1-tert-butoxycarbonyl-4-((3-benzyl)phenyl)-1,2,3,6-tetrahydropyridine
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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